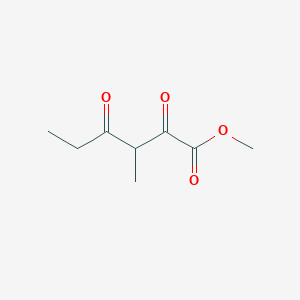

Methyl 3-methyl-2,4-dioxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

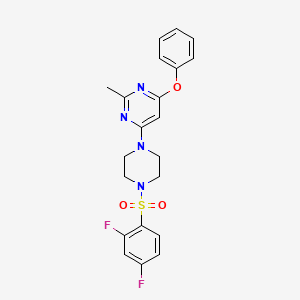

Methyl 3-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 .

Molecular Structure Analysis

The InChI code for Methyl 3-methyl-2,4-dioxohexanoate is 1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation and Synthesis

Methyl 3,5-dioxohexanoate, a closely related compound, is utilized in asymmetric hydrogenation reactions catalyzed by ruthenium complexes, providing a pathway to synthesize anti 3,5-dihydroxyesters and unsaturated lactones. This process underscores the compound's role in synthesizing dihydro-6methyl-2-H-pyran-2-one, a valuable intermediate in organic synthesis (L. Shao et al., 1991).

Key Intermediate in Synthesis

The compound has been identified as a key intermediate in leukotriene synthesis, illustrating its significance in creating bioactive molecules. Its synthesis from 2-cyclohexen-1-one via Schreiber's unsymmetrical ozonolysis protocol highlights its application in complex organic synthesis routes (R. Hayes & T. Wallace, 1990).

Solvent Effects on Catalysis

Investigations into solvent effects on the asymmetric hydrogenation of β,δ-Diketoesters, including methyl 3,5-dioxohexanoate, reveal significant impacts on diastereoselectivity. This research indicates the compound's role in studying solvent interactions in catalysis, offering insights into optimizing chemical reactions (V. Blandin et al., 2000).

Atmospheric Chemistry Applications

Methyl 3-methyl-2,4-dioxohexanoate's relevance extends to atmospheric chemistry, where methylcyclohexoxy radicals, including methyl-substituted variants, are studied for their roles in atmospheric reactions. This research contributes to understanding the chemical behavior of radicals in the environment (Jiali Lin et al., 2012).

Unexpected Reactions in Synthesis

The compound is involved in unexpected reactions, such as the Dieckmann condensation in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate. This highlights its potential for revealing novel reaction pathways and assisting in the development of new synthetic methods (C. Balo et al., 2000).

Wirkmechanismus

Target of Action

Methyl 3-methyl-2,4-dioxohexanoate is a chemical compound that primarily targets enzymes involved in the dynamic kinetic resolution of racemic, 2-methyl substituted, unsymmetrical 1,3-diketones . These enzymes play a crucial role in various biochemical reactions, including the reduction of diketones.

Mode of Action

The interaction of Methyl 3-methyl-2,4-dioxohexanoate with its targets involves the enzymatic reduction of the compound. This process results in the dynamic kinetic resolution of the compound, leading to the formation of an enantiomerically pure compound .

Biochemical Pathways

Methyl 3-methyl-2,4-dioxohexanoate affects the biochemical pathways involved in the enzymatic reduction of diketones. The downstream effects of this interaction include the production of enantiomerically pure compounds, which are important in various biochemical and pharmacological applications .

Result of Action

The molecular and cellular effects of Methyl 3-methyl-2,4-dioxohexanoate’s action primarily involve the transformation of the compound into an enantiomerically pure compound through enzymatic reduction . This transformation is crucial in various biochemical processes and can have significant implications in pharmacological applications.

Action Environment

The action, efficacy, and stability of Methyl 3-methyl-2,4-dioxohexanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is typically stored at a temperature of 4 degrees Celsius , suggesting that lower temperatures may be favorable for its stability.

Eigenschaften

IUPAC Name |

methyl 3-methyl-2,4-dioxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXUHBTNQZQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)

![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)